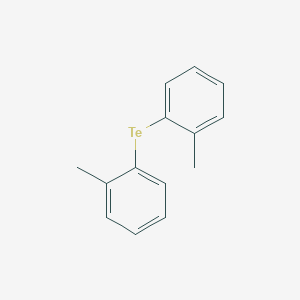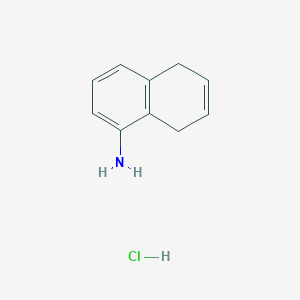
5,8-Dihydronaphthalen-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dihydronaphthalen-1-amine hydrochloride: is a chemical compound with the molecular formula C10H11N and a molecular weight of 145.201 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is commonly used in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dihydronaphthalen-1-amine hydrochloride typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 5,8-dihydronaphthalen-1-amine using a palladium catalyst under hydrogen gas. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures and pressures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: 5,8-Dihydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5,8-Dihydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor or activator of enzymes, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
5,8-Dihydronaphthalen-1-ol: A hydroxylated derivative with similar structural features.
1-Naphthalenemethanamine: Another naphthalene derivative with different functional groups.
Uniqueness: 5,8-Dihydronaphthalen-1-amine hydrochloride is unique due to its specific amine group, which allows for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
6976-13-2 |
|---|---|
Fórmula molecular |
C10H12ClN |
Peso molecular |
181.66 g/mol |
Nombre IUPAC |
5,8-dihydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C10H11N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-3,5,7H,4,6,11H2;1H |
Clave InChI |
SUHCEBSBZXOQPY-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC2=C1C=CC=C2N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine](/img/structure/B14724869.png)
![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)
![N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B14724878.png)

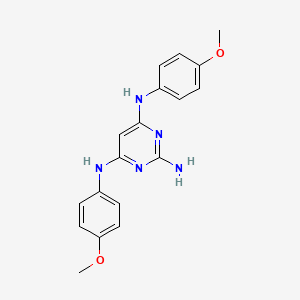
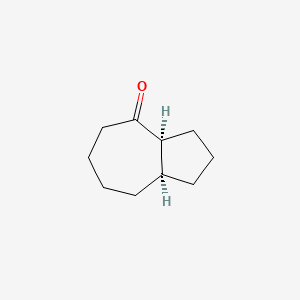

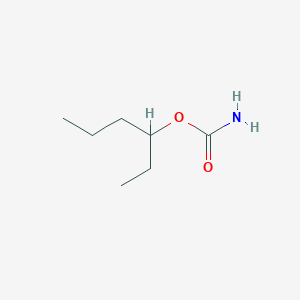
![N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide](/img/structure/B14724909.png)


![[3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid](/img/structure/B14724931.png)

